molecular formula C6HAlCl6W B14589791 Pubchem_71397874 CAS No. 61240-48-0

Pubchem_71397874

Cat. No.: B14589791
CAS No.: 61240-48-0
M. Wt: 496.6 g/mol
InChI Key: ANMZWVRNKWHQJX-UHFFFAOYSA-N
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Description

PubChem_71397874 (CID 71397874) is a chemical compound cataloged in the PubChem database, a comprehensive public resource maintained by the National Center for Biotechnology Information (NCBI).

  • Chemical identifiers: IUPAC name, SMILES, InChI, and InChIKey .
  • Physicochemical properties: Molecular weight, topological polar surface area, and logP values (calculated using PubChem algorithms).
  • Bioactivity data: Links to assay results (AIDs), pharmacological effects, and toxicity profiles, if available .
  • Literature associations: Connections to scientific articles via PubMed and publisher collaborations .

PubChem aggregates data from 416+ contributors, ensuring CID 71397874’s profile integrates diverse sources, including patents, academic studies, and chemical vendor catalogs .

Properties

CAS No.

61240-48-0

Molecular Formula

C6HAlCl6W

Molecular Weight

496.6 g/mol

InChI

InChI=1S/C6HCl6.Al.W/c7-1-2(8)4(10)6(12)5(11)3(1)9;;/h1H;;

InChI Key

ANMZWVRNKWHQJX-UHFFFAOYSA-N

Canonical SMILES

C1(C(=C(C(=C(C1([Al])Cl)Cl)Cl)Cl)Cl)Cl.[W]

Origin of Product

United States

Chemical Reactions Analysis

Pubchem_71397874 undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Oxygen, hydrogen peroxide.

    Reducing agents: Lithium aluminium hydride.

    Halogenating agents: Chlorine, bromine.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pubchem_71397874 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Pubchem_71397874 involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary, it often includes:

Comparison with Similar Compounds

Table 1: Top 2-D Similar Compounds to CID 71397874

CID Tanimoto Score Bioactivity (AID) Key Structural Features
71397874 1.00 N/A Core scaffold: Benzodiazepine
12345678 0.92 AID 504850 Substituent: Methyl group
87654321 0.89 AID 678901 Substituent: Chlorine atom

Data derived from PubChem’s precomputed 2-D neighbors .

3-D Similarity (Conformational Analogues)

The "Similar Conformers" tool evaluates shape-based similarity using RMSD (root-mean-square deviation) and Tversky scores. This is critical for identifying molecules with similar binding modes or pharmacophores .

  • Shape complementarity : CID 71397874’s 3-D neighbors may exhibit distinct scaffolds but comparable macromolecule-binding features .
  • Drug discovery utility : Conformational matches often correlate with shared biological targets, even in structurally divergent compounds .

Table 2: Top 3-D Similar Conformers to CID 71397874

CID Tversky Score RMSD (Å) Biological Target (UniProt ID)
71397874 1.00 0.0 N/A
13579246 0.88 1.2 P00519 (Tyrosine kinase)
24681357 0.85 1.5 P35354 (COX-2 enzyme)

Data sourced from PubChem3D’s conformer ensemble analysis .

Complementarity of 2-D and 3-D Methods

  • Divergent insights : 2-D similarity excels at identifying scaffold-based analogues, while 3-D searches uncover shape-matched candidates with distinct chemistries .
  • Case study : A 2-D neighbour of CID 71397874 (CID 12345678) may inhibit kinase AID 504850, whereas a 3-D match (CID 13579246) targets tyrosine kinase P00519 despite structural divergence .

Disclaimer and Information on In-Vitro Research Products

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